

Technical Support Center: Z-160 Hydrochloride Batch Validation

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Compound of Interest

Compound Name: Z-160 hydrochloride

CAS No.: 41332-36-9

Cat. No.: B611916

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Topic: Batch-to-Batch Purity & Consistency Validation for Z-160 HCl

Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists.[1][2]

Introduction: The Z-160 HCl Consistency Challenge

Z-160 Hydrochloride (also known as NMED-160) is a potent, state-dependent N-type calcium channel (Cav2.[1][2]2) blocker.[1][2][3][4][5] Structurally, it is a piperazine derivative characterized by a lipophilic benzhydryl moiety and a diphenylpropanoid arm.[1]

As a Senior Application Scientist, I frequently encounter researchers struggling with batch reproducibility of this compound. The presence of the tertiary amine on the piperazine ring, combined with the hydrochloride counter-ion, creates specific challenges regarding hygroscopicity, salt disproportionation, and chromatographic tailing.

This guide moves beyond basic CoA (Certificate of Analysis) verification.[1] It provides a self-validating troubleshooting framework to ensure the Z-160 HCl you use in Phase II-enabling studies or electrophysiology assays is chemically and physically consistent.[1][2]

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "My latest batch of Z-160 HCl shows a purity of 98.5% on the vendor CoA, but my in-house HPLC shows 94% with severe peak tailing. Is the batch degraded?"

Scientist's Diagnosis

Not necessarily.^{[1][2][6]} The discrepancy often lies in method incompatibility rather than chemical degradation.^[1] Z-160 contains a basic tertiary amine (piperazine N4).^{[1][2]} On standard C18 columns at neutral pH, this amine interacts with residual silanols, causing peak broadening (tailing) and retention time shifts.^[1]

Troubleshooting Protocol

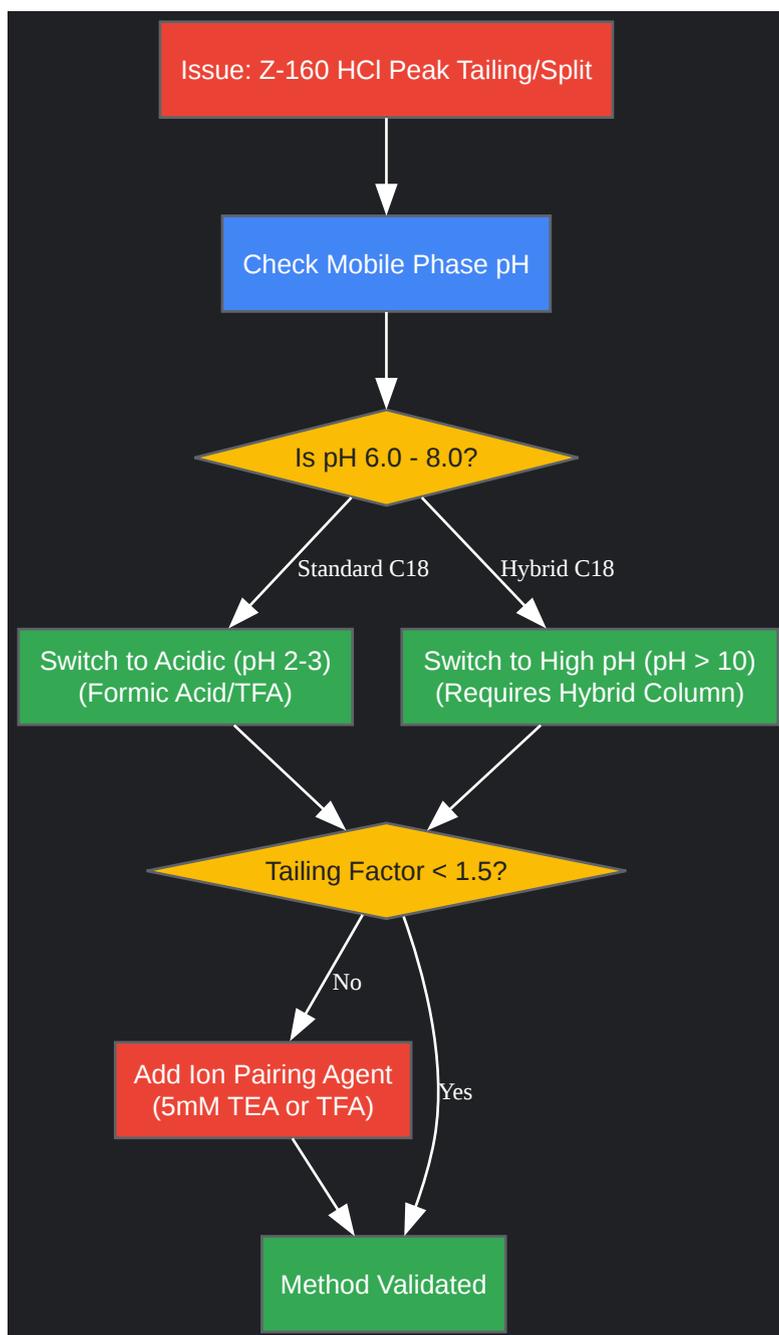
Step 1: Mobile Phase pH Adjustment The mobile phase pH must be at least 2 units away from the pKa of the basic nitrogen (estimated pKa ~8.0–9.0).

- **Incorrect:** pH 7.0 (Phosphate buffer).^[1] This leaves the amine partially protonated/unprotonated, causing split peaks.
- **Correct:** pH 2.5–3.0 (using 0.1% Formic Acid or TFA).^[1] This ensures the amine is fully protonated (), improving peak shape, though it reduces retention.
- **Alternative:** pH 10.5 (using Ammonium Hydroxide with a hybrid-silica column like Waters XBridge).^{[1][2]} This keeps the amine as a free base (), increasing retention and sharpness.

Step 2: System Suitability Test (SST) Run a "Tailing Factor" check.^{[1][2]} For Z-160, a tailing factor (

) > 1.5 indicates silanol interaction.^{[1][2]} Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols if low pH alone fails.^{[1][2]}

Visualization: HPLC Method Logic



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Figure 1: Decision tree for optimizing **Z-160 hydrochloride** chromatography to eliminate peak tailing caused by the piperazine amine.

Module 2: Solid-State Integrity & Hygroscopicity

User Question: "The powder clumps immediately upon opening the vial, and my IC50 values in the patch-clamp assay are shifting. Is the salt form unstable?"

Scientist's Diagnosis

Z-160 HCl is hygroscopic.[1][2] The hydrochloride salt attracts atmospheric moisture.[1] If the batch has absorbed 5-8% water by weight, and you weigh it assuming it is anhydrous, your molar concentration will be lower than calculated.[1] This shifts your IC50 curve to the right (lower apparent potency).[1]

Troubleshooting Protocol

Step 1: Water Content Determination (Karl Fischer) Do not rely on "Loss on Drying" (LOD) as it may not remove bound water.[1] Perform Volumetric Karl Fischer (KF) titration.[1][2]

- Acceptance Criteria: Typically < 2.0% w/w for anhydrous forms.[1][2]
- Correction: If KF = 5%, adjust your weighing calculation:

Step 2: Solubility Profile Verification If the substance does not dissolve fully in DMSO, you may have Salt Disproportionation (reversion to the free base). The free base of Z-160 is highly lipophilic and insoluble in water; the HCl salt should be soluble.[1]

Solvent	Z-160 Free Base Solubility	Z-160 HCl Salt Solubility
Water	Insoluble (< 0.1 mg/mL)	Soluble (> 10 mg/mL)
DMSO	Soluble	Soluble
Ethanol	Soluble	Soluble
0.1N HCl	Soluble	Very Soluble

Diagnostic Test: Dissolve 1 mg in 1 mL of water.

- Clear solution: Intact HCl salt.[1][2]
- Cloudy/Precipitate: Presence of free base (bad batch or hydrolysis).[1]

Module 3: Stoichiometry & Counter-Ion Analysis

User Question: "Mass Spec (LC-MS) confirms the parent mass ($M+H = 461.3$), but the elemental analysis for Chloride is off. What is happening?"

Scientist's Diagnosis

LC-MS only detects the cationic parent ion (

).^[1]^[2] It is "blind" to the counter-ion (Chloride).^[1] A common synthesis failure in Z-160 production is incomplete salt formation or excess acid entrapment.^[1]^[2]

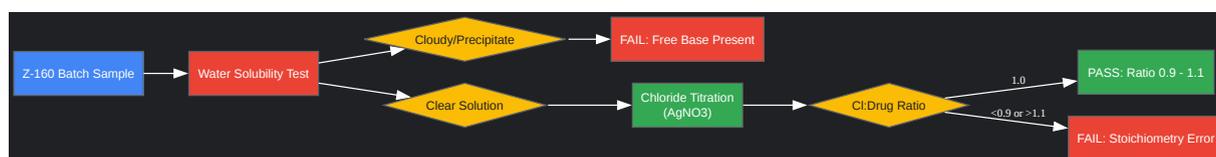
- Theoretical Cl Content: ~7.13% (Based on MW ~497.1).^[1]^[2]
- Low Cl (< 6.0%): Indicates a mixture of HCl salt and Free Base.^[1]
- High Cl (> 8.0%): Indicates trapped excess HCl or inorganic salts (NaCl).^[1]

Validation Protocol: Silver Nitrate Titration

To validate the batch is a true mono-hydrochloride:

- Dissolve 50 mg of Z-160 HCl in water/methanol.^[1]^[2]
- Titrate with 0.1 N Silver Nitrate () using a potentiometric endpoint.^[1]^[2]
- Calculate molar ratio of Cl to Drug.^[1] It must be 1.0 ± 0.1 .

Visualization: Salt Disproportionation Logic



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Figure 2: Workflow for distinguishing between intact Z-160 HCl salt and degraded free base mixtures.

Module 4: Storage & Stability FAQs

Q: Can I store Z-160 HCl in DMSO stock solutions at -20°C? A: Yes, but with caution. DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce water into the DMSO, which can drive hydrolysis of the amide bond over months.

- Recommendation: Aliquot stocks into single-use vials. Do not refreeze.

Q: I see a small impurity peak at RRT 1.05 (Relative Retention Time). What is it? A: In piperazine derivatives like Z-160, the most common oxidative impurity is the N-oxide on the piperazine ring.[1][2] This usually elutes slightly later than the parent on reverse-phase C18.[1][2] Ensure your storage vials are amber (light protection) and flushed with Argon to prevent oxidation.[1]

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